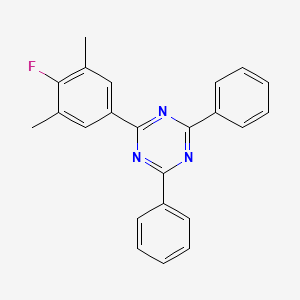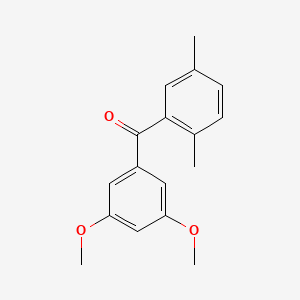
(1E)-1-chloro-1-octene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-chloro-1-octene: is an organic compound with the molecular formula C8H15Cl. It is a chlorinated derivative of octene, characterized by the presence of a chlorine atom attached to the first carbon of the octene chain. The “1E” designation indicates the configuration of the double bond, with the chlorine atom and the alkyl chain on opposite sides.
准备方法
Synthetic Routes and Reaction Conditions: (1E)-1-chloro-1-octene can be synthesized through various methods, including:
Addition of Hydrogen Chloride to 1-Octene: This method involves the addition of hydrogen chloride (HCl) to 1-octene under controlled conditions to yield this compound.
Dehydrohalogenation of 1-Chlorooctane: This method involves the elimination of hydrogen chloride from 1-chlorooctane using a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the addition of hydrogen chloride to 1-octene. The reaction is carried out in the presence of a catalyst to enhance the reaction rate and yield.
化学反应分析
Types of Reactions:
Substitution Reactions: (1E)-1-chloro-1-octene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Addition Reactions: The compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) to form dihalogenated or halogenated products.
Oxidation Reactions: this compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents such as peracids or osmium tetroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl4).
Oxidation Reactions: Reagents such as peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide (OsO4) in suitable solvents.
Major Products Formed:
Substitution Reactions: Formation of alcohols, ethers, or amines.
Addition Reactions: Formation of dihalogenated or halogenated alkanes.
Oxidation Reactions: Formation of epoxides or alcohols.
科学研究应用
Chemistry: (1E)-1-chloro-1-octene is used as an intermediate in organic synthesis for the preparation of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is used in biochemical studies to investigate the effects of chlorinated alkenes on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: this compound is explored for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases where chlorinated compounds have shown efficacy.
Industry: The compound is used in the production of surfactants, lubricants, and plasticizers. It is also employed in the synthesis of polymers and resins with specific properties.
作用机制
The mechanism of action of (1E)-1-chloro-1-octene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or activation. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components.
相似化合物的比较
1-Chlorooctane: A saturated analog of (1E)-1-chloro-1-octene, lacking the double bond.
1-Bromo-1-octene: A brominated analog with similar reactivity but different halogen atom.
1-Chloro-2-octene: An isomer with the chlorine atom attached to the second carbon.
Uniqueness: this compound is unique due to its specific configuration and reactivity. The presence of the double bond and the chlorine atom in the “E” configuration imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.
属性
分子式 |
C8H15Cl |
|---|---|
分子量 |
146.66 g/mol |
IUPAC 名称 |
(E)-1-chlorooct-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-2-3-4-5-6-7-8-9/h7-8H,2-6H2,1H3/b8-7+ |
InChI 键 |
MXUOKRUYNYDCDL-BQYQJAHWSA-N |
手性 SMILES |
CCCCCC/C=C/Cl |
规范 SMILES |
CCCCCCC=CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


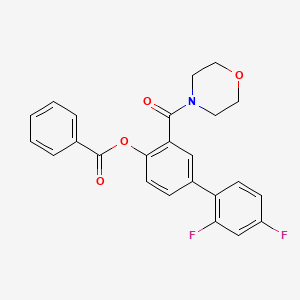
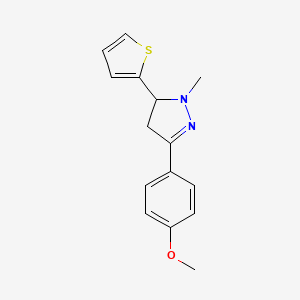
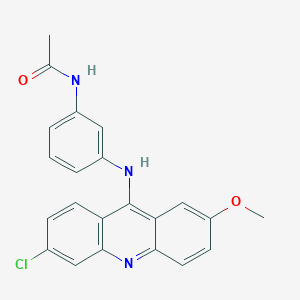
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)
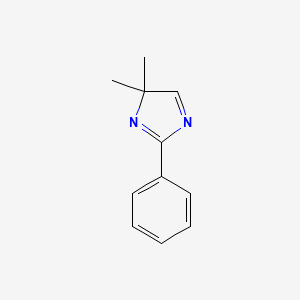
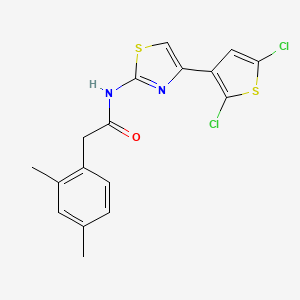
![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)

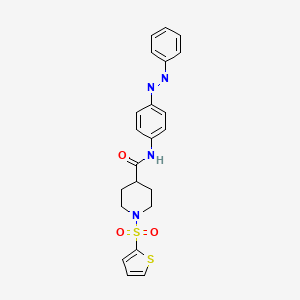
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
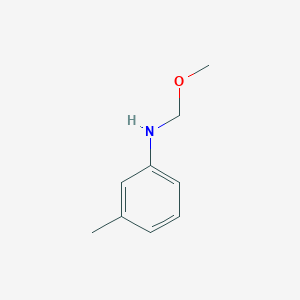
![2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]-](/img/structure/B14127036.png)
